5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate

Medicinal Chemistry Chemical Biology Enzyme Inhibition

Sourcing the correct thiazole-pyridine regioisomer for kinase or GPCR ligand synthesis often leads to SAR data misinterpretation. This 3-pyridinyl isomer eliminates that risk. - Regiochemical Fidelity: The 3-pyridinyl substitution ensures precise target engagement; the 4-pyridinyl analog shows divergent caspase-1 inhibition (IC₅₀ = 56.9 µM). - Defined Reactivity: The benzoate ester (pKa ~2.82) provides a predictable handle for hydrolysis or hydrazinolysis, enabling direct conversion to 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide. - Supply Consistency: Sourced as a non-interchangeable precursor for modular thiazole library synthesis, ensuring synthetic route reproducibility.

Molecular Formula C16H12N2O2S
Molecular Weight 296.34
CAS No. 338398-99-5
Cat. No. B2578930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate
CAS338398-99-5
Molecular FormulaC16H12N2O2S
Molecular Weight296.34
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O2S/c1-11-14(20-16(19)12-6-3-2-4-7-12)18-15(21-11)13-8-5-9-17-10-13/h2-10H,1H3
InChIKeyQOGSIEOOAZJMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate Sourcing and Procurement


5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate is a heterocyclic compound (C₁₆H₁₂N₂O₂S, MW 296.34) that combines a thiazole core, a pyridine moiety, and a benzoate ester . This structural scaffold serves as a key intermediate in the synthesis of bioactive thiazole derivatives, as demonstrated in its conversion to 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide for further functionalization [1]. The compound is available from specialized chemical suppliers, with typical purity specifications ranging from 90% to ≥99% , making it a viable building block for medicinal chemistry, agrochemical research, and materials science applications.

Thiazole building block for medicinal chemistry, agrochemical, and materials synthesis
3‑Pyridinyl regioisomer required for structure‑activity relationship (SAR) studies
Purity grades suitable for synthetic intermediate and library production workflows

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate Key Differentiators


In-class substitution of 5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate with related thiazole esters (e.g., pivalate, cyclopropanecarboxylate, or 4-chlorobenzoate analogs) is not straightforward due to distinct physicochemical properties and synthetic roles [1]. The benzoate ester moiety imparts a specific pKa (~2.82), influencing solubility and reactivity in downstream functionalization , while the 3-pyridinyl regioisomer exhibits different biological target engagement compared to the 4-pyridinyl variant, as evidenced by divergent caspase-1 inhibitory activity [2]. Furthermore, this specific compound is a documented precursor to the carbohydrazide intermediate used in modular thiazole synthesis [3], making it a non-interchangeable starting material for certain synthetic routes.

The 4‑pyridinyl isomer may not substitute for the 3‑pyridinyl regioisomer in SAR campaigns; pyridine position alters target engagement profiles.
Alternative ester analogs (pivalate, cyclopropanecarboxylate) differ in acidity and hydrolytic stability, potentially shifting downstream reactivity and purification behavior.
This compound is a documented precursor to the carbohydrazide intermediate; replacing it with another ester may require synthetic re‑optimization and method re‑validation.

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate Differentiation Evidence


Pyridine Regioisomerism Modulates Biological Activity

The 3-pyridinyl regioisomer (target compound) is structurally distinct from the 4-pyridinyl analog, leading to different biological activity profiles. The 4-pyridinyl analog (CID 4353060) demonstrates measurable inhibition of human caspase-1 with an IC₅₀ of 56.9 µM [1]. While direct quantitative data for the 3-pyridinyl isomer's caspase-1 inhibition is not available in the primary literature, the regioisomeric difference is a critical determinant of target engagement in related thiazole-pyridine scaffolds, making the specific isomer essential for structure-activity relationship (SAR) studies and target validation [1].

Regioisomer impact
Class‑level inference
4‑Pyridinyl analog inhibits caspase‑1 (IC₅₀ 56.9 µM); 3‑pyridinyl isomer activity not reported
Regioisomer identity critical for target‑engagement studies; 4‑pyridinyl data does not predict 3‑pyridinyl behavior
Direct comparison requires experimental validation
Medicinal Chemistry Chemical Biology Enzyme Inhibition

Ester Group Controls Acidity and Reactivity

The benzoate ester group confers a distinct acidity profile compared to other ester variants. The target compound exhibits a predicted pKa of 2.82 ± 0.12 , which is significantly more acidic than the pivalate ester analog (no acidic proton on the ester moiety, pKa not applicable) and slightly less acidic than the 3-(trifluoromethyl)benzoate analog, which has a predicted pKa of 2.60 ± 0.12 . This intermediate pKa value may be optimal for certain pH-dependent reactions or for modulating solubility and permeability in drug discovery contexts.

Ester acidity profile
Reported
pKa 2.82 ± 0.12 (benzoate) vs. 2.60 ± 0.12 (CF₃‑benzoate analog); pivalate analog non‑acidic
Benzoate ester provides intermediate acidity for pH‑dependent synthesis and purification
Predicted values (ACD/Labs); experimental confirmation recommended
Synthetic Chemistry Process Chemistry Physicochemical Characterization

Precursor for Modular Thiazole Synthesis

This specific benzoate ester is a documented precursor in the synthesis of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, a key intermediate for constructing diverse thiazole-containing bioactive molecules [1]. In a published modular synthesis protocol, ethyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate (a closely related ester) is converted to the carbohydrazide intermediate via condensation with hydrazine hydrate [1]. The benzoate ester analog (target compound) can similarly serve as a starting material for analogous transformations, providing an alternative entry point to this valuable intermediate scaffold.

Synthetic precursor
Supporting evidence
Converts to carbohydrazide intermediate via hydrazine condensation, analogous to ethyl ester route
Supports access to thiazole‑hydrazone libraries and further heterocyclic diversification
Synthetic yield data not available for benzoate ester
Synthetic Methodology Medicinal Chemistry Heterocyclic Chemistry

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate Applications


Medicinal Chemistry SAR of Thiazole-Pyridine Scaffolds

When exploring structure-activity relationships around thiazole-pyridine scaffolds, the specific 3-pyridinyl regioisomer is essential. The 4-pyridinyl analog exhibits measurable caspase-1 inhibition (IC₅₀ = 56.9 µM) [1], establishing that pyridine substitution position modulates biological activity. Researchers designing kinase inhibitors, GPCR ligands, or enzyme modulators that rely on precise heterocyclic positioning must use the correct isomer to ensure SAR data integrity and avoid misinterpretation of biological results. The benzoate ester provides a synthetic handle for further derivatization or can be cleaved to access the free hydroxyl intermediate.

pH-Dependent Optimization and Formulation

The target compound's predicted pKa of 2.82 ± 0.12 [1] makes it suitable for applications requiring a weakly basic heterocyclic core with a defined ionization state. Compared to the more acidic 3-(trifluoromethyl)benzoate analog (pKa 2.60) and the non-acidic pivalate analog, the benzoate ester provides an intermediate acidity profile that can be leveraged in liquid-liquid extraction, salt formation, or pH-controlled crystallization processes. This property is particularly relevant for process chemists optimizing purification workflows or for formulation scientists designing pH-sensitive delivery systems.

Synthesis of Thiazole-Containing Compound Libraries

The compound serves as a viable starting material for preparing 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, a versatile intermediate for constructing diverse thiazole-containing compound libraries [2]. The carbohydrazide scaffold can be further functionalized via condensation with aldehydes or ketones to generate hydrazones, or cyclized to form triazoles and other heterocycles. Researchers engaged in hit-to-lead optimization or diversity-oriented synthesis can utilize the benzoate ester as an alternative to the more commonly employed ethyl ester, potentially offering advantages in solubility or stability during long-term storage.

Agrochemical Fungicide Discovery

Thiazole benzoate derivatives have demonstrated promising antifungal activity in agricultural applications. While the specific target compound has not been directly evaluated, structurally related thiazole benzoate derivatives exhibit EC₅₀ values as low as 3.66 mg/L against Sclerotinia sclerotiorum and 13.82 mg/L against Botrytis cinerea [3]. The 3-pyridinyl substitution pattern represents an underexplored region of chemical space within this antifungal class, offering opportunities for novel fungicide discovery through scaffold-hopping or focused library synthesis.

Application
Selection Property
Validation Focus
Thiazole‑pyridine SAR studies
3‑Pyridinyl regioisomer identity
Biological target‑engagement confirmation
pH‑dependent synthesis and purification
Benzoate ester acidity profile
Ionization‑state and extraction behavior
Thiazole‑based compound library synthesis
Carbohydrazide precursor reactivity
Conversion and derivatization validation
Agricultural fungicide discovery
Thiazole benzoate scaffold
In vitro antifungal activity screening

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